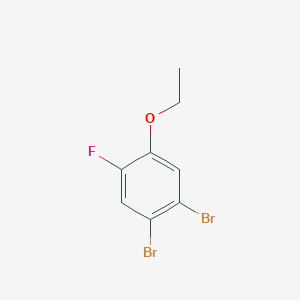
1,2-Dibromo-4-ethoxy-5-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-4-ethoxy-5-fluorobenzene is an organic compound with the molecular formula C8H7Br2FO It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-ethoxy-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of bromine and fluorine reagents under controlled conditions to ensure the selective substitution of the benzene ring. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
1,2-Dibromo-4-ethoxy-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced products .
科学研究应用
1,2-Dibromo-4-ethoxy-5-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-Dibromo-4-ethoxy-5-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions .
相似化合物的比较
Similar Compounds
1,4-Dibromo-2-fluorobenzene: Similar in structure but lacks the ethoxy group.
1,2-Dibromo-4-fluorobenzene: Similar but without the ethoxy group.
1,2-Dibromo-4-ethoxybenzene: Similar but lacks the fluorine atom.
Uniqueness
1,2-Dibromo-4-ethoxy-5-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
生物活性
1,2-Dibromo-4-ethoxy-5-fluorobenzene (DBEF) is an organic compound characterized by its unique combination of bromine, ethoxy, and fluorine substituents on a benzene ring. This structural arrangement suggests potential biological activities that merit investigation. The molecular formula of DBEF is C9H8Br2F, with a molecular weight of approximately 297.95 g/mol. This article examines the biological activity of DBEF, focusing on its antimicrobial properties, potential applications in pharmaceuticals, and relevant case studies.
DBEF is synthesized through electrophilic aromatic substitution reactions, typically involving bromine and fluorine reagents under controlled conditions. The synthesis process emphasizes optimizing parameters such as temperature, solvent choice, and catalyst type to maximize yield and purity.
Structural Features
The presence of both ethoxy and fluorine groups enhances the reactivity of DBEF compared to structurally similar compounds. This unique combination may contribute to its biological activity, particularly in antimicrobial applications.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of various halogenated benzene derivatives, including DBEF. The compound's structural similarities with known antimicrobial agents suggest it may exhibit significant activity against various pathogens.
Case Studies
- Antimicrobial Screening : A study assessed the antimicrobial activity of several benzene derivatives against Gram-positive and Gram-negative bacteria. Although specific data for DBEF was not highlighted, compounds with similar halogenated structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
- Molecular Docking Studies : Molecular docking studies have indicated that compounds with similar substituents to DBEF can effectively bind to bacterial targets, potentially inhibiting their growth. For instance, analogs with halogen substitutions showed promising results in inhibiting the growth of methicillin-resistant S. aureus (MRSA) .
Comparative Analysis of Antimicrobial Activity
| Compound Name | Structure Features | MIC (µg/mL) | Activity Against |
|---|---|---|---|
| This compound | Ethoxy and fluorine substituents | TBD | TBD |
| 1-Bromo-4-fluorobenzene | Lacks ethoxy group | 16 | E. coli, S. aureus |
| 1-Bromo-4-methylbenzene | Contains methyl group | 32 | Klebsiella pneumoniae |
| 1,2-Dibromo-4-methoxybenzene | Contains methoxy groups | 8 | Pseudomonas aeruginosa |
Note : The specific MIC for DBEF is yet to be determined (TBD) in current literature.
属性
分子式 |
C8H7Br2FO |
|---|---|
分子量 |
297.95 g/mol |
IUPAC 名称 |
1,2-dibromo-4-ethoxy-5-fluorobenzene |
InChI |
InChI=1S/C8H7Br2FO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |
InChI 键 |
ZJZGOTAWJKLLOO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1F)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















